molecular formula C5H13ClN2 B13223961 Cyclopentane-1,3-diamine hydrochloride

Cyclopentane-1,3-diamine hydrochloride

Cat. No.: B13223961
M. Wt: 136.62 g/mol
InChI Key: RDJICNCJAMXHMM-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-diamine hydrochloride is an organic compound with the molecular formula C5H12N2·HCl It is a derivative of cyclopentane, where two amino groups are attached to the first and third carbon atoms of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane-1,3-diamine hydrochloride typically involves multiple steps. One notable method starts with the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. This intermediate is then isomerized into cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is subsequently converted into cyclopentane-1,3-dioxime, which is then hydrogenated over rhodium on carbon (Rh/C) to yield cyclopentane-1,3-diamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce cyclopentane derivatives with different functional groups.

Scientific Research Applications

Cyclopentane-1,3-diamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-diamine: Similar structure but with a six-membered ring.

    Cyclopentane-1,2-diamine: Similar structure but with amino groups on adjacent carbon atoms.

    Cyclopentane-1,4-diamine: Similar structure but with amino groups on the first and fourth carbon atoms.

Uniqueness

Cyclopentane-1,3-diamine hydrochloride is unique due to the specific positioning of the amino groups on the cyclopentane ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

Molecular Formula

C5H13ClN2

Molecular Weight

136.62 g/mol

IUPAC Name

cyclopentane-1,3-diamine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H

InChI Key

RDJICNCJAMXHMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)N.Cl

Origin of Product

United States

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